1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine
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Overview
Description
1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine is a complex organic compound characterized by a triazole ring, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving an amine and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a probe or tool compound to study biological processes involving the triazole or piperidine moieties.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding or π-π interactions, while the sulfonyl group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)pyrazole: Similar structure but with a pyrazole ring instead of a piperidine ring.
1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-((3-(4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)phenyl)sulfonyl)piperidine is unique due to the combination of its triazole, phenyl, sulfonyl, and piperidine moieties, which confer specific chemical and biological properties. This unique structure allows for diverse applications and interactions that may not be possible with similar compounds.
Properties
IUPAC Name |
1-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-18-14(16-17-15(18)22-2)12-7-6-8-13(11-12)23(20,21)19-9-4-3-5-10-19/h6-8,11H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTUNVAKPQEBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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